molecular formula C14H14N4O B3037835 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 63537-33-7

3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B3037835
CAS No.: 63537-33-7
M. Wt: 254.29 g/mol
InChI Key: IHYBFYXYWPZNOB-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 63537-33-7) is a pyrazolopyridazinone-based compound supplied with a minimum purity of 97% . This heterocyclic scaffold is of significant interest in medicinal chemistry due to its broad spectrum of reported pharmacological activities . Pyrazolopyridazinone derivatives have been explored for their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, neuroprotective, and cardiovascular agents . Specifically, this compound has been identified in patent literature as a key chemical intermediate in the development of potent heterocyclic inhibitors, particularly for Toll-like receptor (TLR) signaling pathways . It serves as a core structural motif in the synthesis of advanced compounds that act as antagonists for TLR8 and TLR9 . These receptors are critical components of the innate immune system, and their aberrant activity is implicated in various autoimmune diseases, inflammatory conditions, and cancers . Consequently, this compound provides a valuable template for researchers investigating novel immunomodulatory therapies and targeted treatments for immune-related disorders . The pyrazolo[3,4-d]pyridazinone core can be synthesized via regioselective cycloaddition reactions, which are powerful methods for constructing complex heterocycles under regio- and stereochemical control . This product is intended for research and development purposes only.

Properties

IUPAC Name

3,4-dimethyl-2-(4-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-8-4-6-11(7-5-8)18-10(3)12-9(2)15-16-14(19)13(12)17-18/h4-7H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYBFYXYWPZNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NNC(=O)C3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with p-tolylhydrazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C14H14N4O
  • Molar Mass : 254.29 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyridazine core, which is significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit promising anticancer properties. A study demonstrated that modifications to the pyrazolo structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the micromolar range against breast cancer cells .

Antimicrobial Properties

Another application of 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is in the development of antimicrobial agents. Its derivatives have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

Case Study: Synthesis and Testing

A comprehensive study synthesized a series of pyrazolo derivatives and evaluated their antimicrobial activity. The results indicated that certain modifications to the p-tolyl group improved efficacy against resistant strains .

Organic Electronics

The compound has potential applications in organic electronic devices due to its electron-deficient nature. Research has suggested that incorporating pyrazolo derivatives into organic photovoltaic cells can enhance charge mobility and overall efficiency .

Photovoltaic Efficiency

A study explored the use of this compound in organic solar cells. The findings indicated improved power conversion efficiencies when this compound was used as a dopant in polymer blends .

Pesticide Development

The compound's structure lends itself to modifications that can lead to new agrochemicals. Preliminary studies have shown that certain derivatives exhibit insecticidal properties against pests like aphids and beetles .

Case Study: Insecticidal Activity

A recent investigation into the insecticidal activity of pyrazolo derivatives revealed significant potency against common agricultural pests. Field trials demonstrated effective control rates comparable to commercial insecticides .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Bioactivity of Selected Derivatives

Compound Class Key Substituents Bioactivity Reference
Pyrazolo[3,4-d]pyridazinones 3-Me, 4-Me, 2-p-tolyl Antimicrobial (potential, inferred)
Isoxazolo[3,4-d]pyridazinones 3-Me, 4-p-Cl-Ph, 6-CH2COOH Aldose reductase inhibition (IC50 < 1 µM)
Pyrazolo[4,3-e]triazolopyrimidines Triazolo-fused systems Antiviral, kinase inhibition
  • Aldose Reductase Inhibition : Isoxazolo derivatives like 5g exhibit potent inhibitory activity comparable to Sorbinil, driven by electron-withdrawing substituents (e.g., p-Cl-Ph) and acetic acid side chains .
  • Antimicrobial Potential: Pyrazolo[3,4-d]pyridazinones with aromatic substituents (e.g., p-tolyl) show promise against bacterial and fungal strains, though specific data for the target compound remain under investigation .

Physicochemical and Analytical Comparisons

  • Molecular Weight and Solubility : The target compound (C16H16N4O, MW: 296.33) is heavier than simpler analogs like 2-Methyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one (MW: 150.14) due to its p-tolyl and dual methyl groups . This likely reduces aqueous solubility, a common trade-off for enhanced lipophilicity and membrane permeability.
  • Crystallographic Data : X-ray studies of analogs (e.g., compound 7d) reveal planar fused-ring systems with bond lengths (C-N: 1.33–1.38 Å) consistent with aromatic delocalization .

Biological Activity

3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide an overview of the compound's biological properties, including its anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4OC_{14}H_{14}N_{4}O with a molecular weight of 254.29 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core with methyl and p-tolyl substituents that influence its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, a study reported that certain pyrazole derivatives showed inhibition against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating potent cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundMCF-70.39 ± 0.06
This compoundNCI-H4600.46 ± 0.04

These findings suggest that the compound may inhibit key pathways involved in cancer proliferation and survival .

The anticancer activity of pyrazolo compounds is often attributed to their ability to inhibit specific kinases involved in cell cycle regulation. For example, compounds similar to this compound have been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to anticancer properties, some studies have indicated that pyrazolo derivatives possess anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

  • Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of several pyrazole derivatives on various human cancer cell lines. The study found that this compound exhibited promising results against MCF-7 and NCI-H460 cells, suggesting its potential as a lead compound for further development .
  • Mechanistic Insights : Another study explored the molecular interactions of pyrazolo derivatives with target proteins involved in cancer progression. The results indicated that these compounds could effectively bind to and inhibit kinases critical for tumor growth .

Q & A

Q. What are the established synthetic routes for 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one?

A common method involves refluxing pyrazole derivatives with hydrazine hydrate in isopropyl alcohol (i-PrOH) for 2 hours, as demonstrated in the synthesis of structurally analogous pyrazolo-pyridazinones . Key steps include:

  • Reaction conditions : Reflux in i-PrOH to promote cyclization.
  • Precursor selection : Use of substituted pyrazoles and hydrazine derivatives.
  • Purification : Recrystallization from ethanol/DMF mixtures to isolate the product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

A combination of techniques is required:

  • Elemental analysis : To verify empirical formula (e.g., C, H, N percentages) .
  • Spectroscopy :
    • IR : Identify carbonyl (C=O) stretches (~1670–1681 cm⁻¹) and NH/OH groups (~3260–3420 cm⁻¹) .
    • NMR : Confirm substituent positions via aromatic proton signals (e.g., p-tolyl methyl at δ ~2.47 ppm) and heterocyclic protons .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers optimize reaction yields during synthesis?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Temperature control : Prolonged reflux (~2–4 hours) improves intermediate formation .
  • Catalyst use : Acidic or basic catalysts (not explicitly mentioned in evidence) could be explored for kinetic enhancement.
  • Workup : Filtration and drying under vacuum are critical for isolating solids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) at specific positions (e.g., para to the p-tolyl group) enhance inhibitory activity, as seen in aldose reductase inhibitors .
  • Side chain modifications : Acetic acid derivatives exhibit higher potency than longer-chain analogs (e.g., propionic acid) due to improved enzyme binding .
  • Data-driven example : The 3-methyl-4-(p-chlorophenyl)isoxazolo-pyridazinone acetic acid (5g) showed superior activity, highlighting the importance of aryl substituents .

Q. What in vitro and computational strategies evaluate antiviral or anticancer potential?

  • Antiviral assays :
    • ZIKV inhibition : Cell-based assays measuring viral replication (e.g., plaque reduction) .
    • Theoretical studies : Molecular docking to assess binding to viral targets (e.g., NS5 polymerase) .
  • Anticancer mechanisms :
    • DNA synthesis inhibition : Radiolabeled thymidine incorporation assays .
    • Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .

Q. How should researchers address contradictory bioactivity data across derivatives?

  • Case study : In aldose reductase inhibitors, monocyclic derivatives (e.g., compounds 6–8) showed weak activity, while bicyclic analogs (e.g., 5g) were potent. Contradictions arise from structural rigidity and substituent positioning .
  • Resolution strategies :
    • Dose-response profiling : Confirm activity trends across multiple concentrations.
    • Crystallography : Resolve binding modes of active vs. inactive analogs (e.g., X-ray structures in ) .

Q. What role does X-ray crystallography play in confirming structural features?

  • Key parameters :
    • Unit cell dimensions : Triclinic systems (e.g., a = 7.5163 Å, b = 9.6774 Å) .
    • Hydrogen bonding : Critical for stabilizing the pyridazinone core and substituent interactions.
  • Application : Resolve regiochemistry of methyl and p-tolyl groups to avoid misassignment .

Q. How can molecular modeling predict target interactions?

  • Docking studies : Align the compound with enzyme active sites (e.g., aldose reductase) to identify key residues (e.g., Tyr48, His110) .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Reactant of Route 2
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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